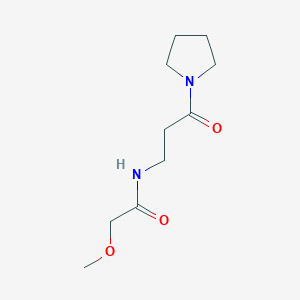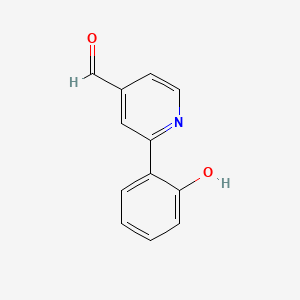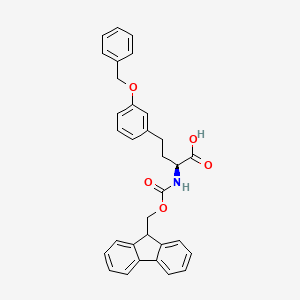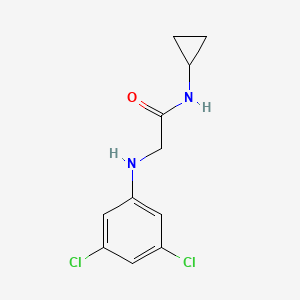
n-Cyclopropyl-2-((3,5-dichlorophenyl)amino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-2-((3,5-dichlorophenyl)amino)acetamide typically involves the reaction of cyclopropylamine with 3,5-dichlorophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
n-Cyclopropyl-2-((3,5-dichlorophenyl)amino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer chlorine atoms or altered functional groups.
Substitution: Substituted products with different functional groups replacing the dichlorophenyl group.
Aplicaciones Científicas De Investigación
n-Cyclopropyl-2-((3,5-dichlorophenyl)amino)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases, although more research is needed to fully understand its efficacy and safety.
Mecanismo De Acción
The mechanism of action of n-Cyclopropyl-2-((3,5-dichlorophenyl)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- n-Cyclopropyl-2-((3,5-dichlorophenyl)amino)acetamide
- n-Cyclopropyl-2-((3,4-dichlorophenyl)amino)acetamide
- n-Cyclopropyl-2-((3,5-difluorophenyl)amino)acetamide
- n-Cyclopropyl-2-((3,5-dibromophenyl)amino)acetamide
Uniqueness
This compound is unique due to the presence of both cyclopropyl and dichlorophenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H12Cl2N2O |
|---|---|
Peso molecular |
259.13 g/mol |
Nombre IUPAC |
N-cyclopropyl-2-(3,5-dichloroanilino)acetamide |
InChI |
InChI=1S/C11H12Cl2N2O/c12-7-3-8(13)5-10(4-7)14-6-11(16)15-9-1-2-9/h3-5,9,14H,1-2,6H2,(H,15,16) |
Clave InChI |
OHNRROPBXVPFED-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC(=O)CNC2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-2,2-dimethylbenzo[b]thiophen-3(2H)-one 1,1-dioxide](/img/structure/B14908743.png)
![N-(1-methoxypropan-2-yl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14908749.png)
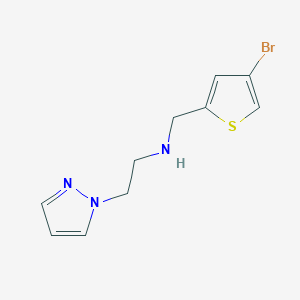


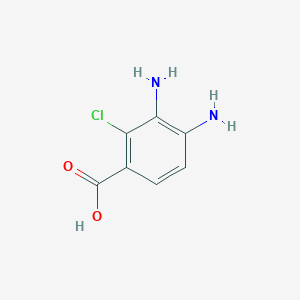
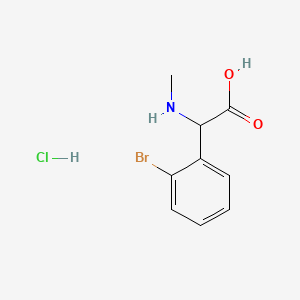
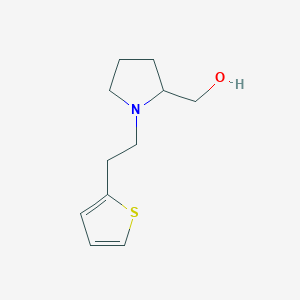

![1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B14908819.png)
